N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of functional groups, such as a cyano group, a hydroxyphenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the starting material: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline.
Coupling reaction: The aniline derivative undergoes a coupling reaction with 4-hydroxybenzaldehyde to form an intermediate Schiff base.
Cyanation: The Schiff base is then subjected to a cyanation reaction to introduce the cyano group.
Amidation: Finally, the intermediate is converted to the desired this compound through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Altering signal transduction pathways.
Modulating gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Lemon Balm Compounds: Containing flavonoids, terpenes, and phenolic compounds.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-14-6-3-12(17(19,20)21)8-15(14)23-16(25)11(9-22)7-10-1-4-13(24)5-2-10/h1-8,24H,(H,23,25)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJQIMOIDWUQR-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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